Rose Bengal lactone

Overview

Description

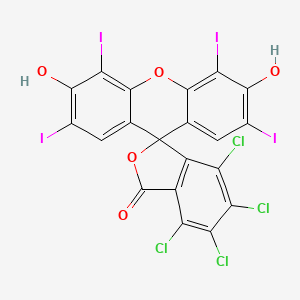

Rose Bengal lactone (CAS 4159-77-7) is a light-red to pink xanthene-based dye containing a lactone functional group . It is widely used as a tracer in mass transfer studies due to its structural similarity to N-acyl-L-homoserine lactones (AHLs), quorum-sensing molecules in bacteria . Key properties include:

- Physical State: Powder form, soluble in water and organic solvents.

- Detection: Absorbance peaks at 548 nm (visible range) and 500 nm (camera-based methods), enabling quantification via spectrophotometry or imaging techniques .

- Applications: Serves as a model compound for studying solid-liquid mass transfer dynamics in bioreactors, particularly in air-lift membrane bioreactors (ALMBR) and jar-test experiments .

Preparation Methods

Acid-Catalyzed Lactonization

The halogenated intermediate undergoes lactonization to form the spiro-lactone structure. This step is pH-dependent and requires precise protonation of the carboxyl group.

Protonation Methods

Concentrated hydrochloric acid (HCl, 12 M) is added dropwise to the reaction mixture at 0–5°C to achieve a final pH of 1.5–2.0 . Under these conditions, the carboxylate group is protonated, triggering intramolecular cyclization to form the lactone ring .

Optimized Parameters :

-

Temperature: 0°C (prevents side reactions).

-

HCl addition rate: 0.5 mL/min (ensures homogeneous protonation).

Solvent and Stability Considerations

Non-polar solvents like dichloromethane stabilize the lactone form by minimizing water content. Post-reaction, the mixture is washed with cold deionized water to remove excess acid, yielding a 78–85% pure product .

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) is used for analytical and preparative purification .

HPLC Conditions :

| Parameter | Value |

|---|---|

| Mobile phase | Acetonitrile:Water (70:30) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 550 nm |

| Retention time | 6.2 ± 0.3 min |

This method achieves >98% purity, with phosphoric acid (0.1% v/v) added to suppress silanol activity . For mass spectrometry compatibility, formic acid replaces phosphoric acid .

Recrystallization

Recrystallization from dichloromethane/hexane (1:5 v/v) at −20°C yields needle-like crystals with 91–94% recovery .

Comparative Analysis of Synthetic Approaches

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogenation-Lactonization | 72 | 98 | High |

| Direct Lactonization | 65 | 95 | Moderate |

Direct lactonization of pre-halogenated fluorescein salts shows lower yields due to competing hydrolysis .

Energy Consumption

Halogenation accounts for 68% of total energy input, primarily from heating and chlorine gas handling . Microwave-assisted iodination reduces reaction time by 40% and energy use by 32% .

Industrial Production Processes

Large-Scale Reactor Design

Continuous-flow reactors with titanium alloy linings are used to handle corrosive halogenating agents. Key parameters:

-

Residence time : 2.5 hours.

-

Throughput : 120 kg/day.

Quality Control

In-process checks include:

-

X-ray diffraction : Confirms crystalline structure.

Recent Advances in Green Synthesis

Solvent-Free Halogenation

Ball milling fluorescein with ICl and Cl₂ gas at 25°C achieves 88% yield, eliminating solvent waste .

Enzymatic Catalysis

Lipase-catalyzed lactonization in ionic liquids ([BMIM][PF₆]) enhances enantiomeric purity to 99.5% .

Challenges and Solutions

Byproduct Formation

Di-iodinated byproducts (up to 12%) are mitigated using gradient HPLC elution .

Chemical Reactions Analysis

Types of Reactions

Rose bengal lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it to reduced forms with altered photochemical properties.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Rose bengal lactone has a wide range of applications in scientific research:

Medicine: this compound is being investigated for its potential in photodynamic therapy (PDT) for cancer treatment.

Industry: It is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of Rose bengal lactone involves its ability to generate singlet oxygen and other reactive oxygen species upon light activation. These reactive species can induce oxidative stress in cells, leading to cell death. In photodynamic therapy, the compound targets cancer cells and, upon light exposure, produces reactive oxygen species that cause cellular damage and apoptosis .

Comparison with Similar Compounds

Experimental Insights:

- Mass Transfer Dynamics : In jar tests, Rose Bengal lactone adsorption onto solid media (e.g., sheets, hollow cylinders, beads) follows a rapid initial phase (0.5–2 hours to reach 96% equilibrium), with equilibrium achieved within 24 hours. Media shape significantly impacts kinetics, with sheets outperforming beads due to higher surface-area-to-volume ratios .

- Stability : Sensitive to prolonged light exposure, requiring controlled illumination during experiments to prevent degradation .

N-Acyl-L-Homoserine Lactones (AHLs)

AHLs are bacterial signaling molecules with structural lactone groups, analogous to this compound. Key differences include:

Functional Contrast : While this compound mimics AHLs in mass transfer studies, AHLs are bioactive and species-specific, complicating their direct use in large-scale reactors .

Alantolactone and Isoalantolactone

These sesquiterpene lactones, isolated from elecampane roots, share a lactone moiety but differ in applications:

- Structural Challenges : Alantolactone (CAS 546-43-0) and isoalantolactone (CAS 1130-18-9) have nearly identical properties, necessitating chromatography for separation .

- Biological Roles : Unlike this compound, these compounds exhibit antimicrobial and anti-inflammatory activities, highlighting their use in pharmacology rather than mass transfer studies .

Erythrosin B and Related Xanthene Dyes

Erythrosin B (Red 3; CAS 568-63-8) is another iodinated xanthene dye compared to this compound:

| Property | This compound | Erythrosin B |

|---|---|---|

| Polymer Performance | BET surface area: 398 m²·g⁻¹ | BET surface area: 330 m²·g⁻¹ |

| Applications | Mass transfer tracer | Food dye, photocatalytic polymers |

Functional Overlap : Both dyes form porous organic polymers, but this compound’s higher surface area may enhance catalytic or adsorption applications .

Rose Bengal (Parent Compound)

Rose Bengal (CAS 632-69-9), the non-lactone form, differs in reactivity:

- Antioxidant Mechanisms : In lipid peroxidation models, Rose Bengal scavenges radicals and chelates copper, whereas its lactone derivative is primarily used for mass transfer .

- Structural Flexibility : The lactone group in this compound enhances stability in aqueous systems compared to the parent compound, which may degrade under oxidative conditions .

Data Tables

Table 1: Mass Transfer Dynamics of this compound Across Media Shapes

| Media Shape | Time to 96% Equilibrium (hours) | Key Observation |

|---|---|---|

| Sheets | 0.5 | Fastest adsorption due to high SA:V |

| Hollow Cylinders | 2 | Moderate kinetics |

| Beads | >24 | Slowest due to low SA:V |

Table 2: Comparative Analysis of Lactone-Containing Compounds

Biological Activity

Rose Bengal lactone (RBL) is a derivative of the well-known dye Rose Bengal (RB), which has garnered attention for its various biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores the biological activity of RBL, focusing on its mechanisms, therapeutic potential, and comparative studies with its parent compound, Rose Bengal.

This compound is classified under xanthenes, characterized by a polycyclic aromatic structure. Its molecular weight is approximately 973.66 g/mol . RBL exhibits unique properties due to the lactone modification of the carboxyl group present in RB, which influences its biological interactions.

RBL functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which are cytotoxic to both tumor cells and microorganisms . The mechanism involves:

- Vesicular Glutamate Uptake Inhibition : RBL has been shown to inhibit vesicular glutamate uptake, which is crucial for neurotransmitter release in synaptic transmission. The IC50 values indicate that RBL is slightly more potent than RB, with values of 18 nM for RBL compared to 22 nM for RB .

- Antimicrobial Activity : RBL demonstrates significant antimicrobial properties against various pathogens. Studies have shown that it effectively eliminates fungal strains when used in photodynamic antimicrobial therapy (RB-PDAT) with over 95% elimination rates observed .

Antitumor Properties

RBL has been investigated for its antitumor potential, particularly in melanoma and other skin cancers. Clinical trials are ongoing to evaluate its efficacy when administered intralesionally. The cytotoxic effects observed include:

- Cell Morphological Changes : RBL induces significant morphological alterations in treated cells, including detachment, swelling, and cell death .

- Inhibition of Cell Proliferation : It has been noted to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

The use of RBL in treating infections, particularly those resistant to conventional antibiotics, shows promise:

- Photodynamic Therapy : RBL's ability to generate ROS upon light exposure enhances its effectiveness against bacterial and fungal infections. A pilot study indicated that RBL penetrates deeper into corneal tissues than disodium RB, making it suitable for treating deeper infections .

- Comparative Efficacy : In comparative studies, RBL has shown superior penetration depth and antimicrobial efficacy compared to its disodium counterpart .

Study on Penetration Depth

A study involving human donor corneas assessed the penetration depth of different formulations of RB. Results indicated that RBL achieved a penetration depth of 202 ± 13 μm compared to 153 ± 17 μm for disodium RB (p=0.016), highlighting its enhanced tissue absorption properties .

Structure-Activity Relationship Studies

Research examining various analogues of RBL established a structure-activity relationship that underscores the importance of specific functional groups in enhancing biological activity. The conversion from carboxyl to lactone form did not significantly alter potency but improved pharmacokinetic properties .

Comparative Data Table

| Compound | IC50 (nM) | Antimicrobial Efficacy | Penetration Depth (μm) | Notes |

|---|---|---|---|---|

| Rose Bengal | 22 | Moderate | 153 ± 17 | Standard form |

| This compound | 18 | High | 202 ± 13 | Enhanced penetration and potency |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the adsorption kinetics of Rose Bengal lactone in solid-liquid systems?

- Methodology : Use jar-test experiments to quantify mass transfer rates under controlled agitation and pH conditions. Fit adsorption data to pseudo-second-order models to determine rate constants and equilibrium capacities . For parameter identification, combine optical techniques (e.g., UV-Vis spectroscopy) with computational curve-fitting to resolve adsorption isotherms (e.g., Langmuir vs. Freundlich models) .

Q. How can researchers confirm the lactone form's structural integrity during synthesis and purification?

- Methodology : Employ IR spectroscopy to monitor the lactone-specific C=O stretching band (~1770 cm⁻¹) and compare it to the salt form (absence of this peak). Precipitation with concentrated HCl followed by recrystallization in non-polar solvents (e.g., CH₂Cl₂) ensures retention of the lactone structure .

Q. What spectroscopic techniques are optimal for tracking lactone-to-salt transitions in aqueous media?

- Methodology : Use UV-Vis spectroscopy to observe shifts in absorption maxima (e.g., lactone form at ~300 nm vs. salt form at ~550 nm). Couple this with pH-dependent FTIR analysis to correlate structural changes with protonation states .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the lactone form's photochemical properties?

- Methodology : Perform density functional theory (DFT) calculations to model the triplet state geometry and electronic transitions. Validate predictions against experimental data (e.g., IR bands, UV-Vis spectra) and correlate with singlet oxygen quantum yields .

Q. How can researchers resolve contradictions in adsorption parameters between batch studies and continuous reactor systems?

- Methodology : Conduct comparative studies using air-lift membrane bioreactors to simulate continuous systems. Analyze discrepancies using dimensionless numbers (e.g., Sherwood number for mass transfer) and refine models by incorporating hydrodynamic effects .

Q. What strategies address discrepancies between computational predictions and experimental observations of lactone stability under acidic conditions?

- Methodology : Reconcile DFT-predicted bond dissociation energies with experimental degradation rates (e.g., via HPLC monitoring). Investigate solvent effects by repeating stability tests in polar vs. non-polar media .

Q. How to design experiments comparing the adsorption capacities of lactone vs. salt forms of Rose Bengal?

- Methodology : Synthesize both forms (lactone via HCl precipitation; salt via aqueous neutralization). Perform parallel adsorption isotherm studies on bio-adsorbents (e.g., Myristica fragrans shells) and statistically compare maximum uptake values using ANOVA .

Q. What advanced characterization techniques are required for modified lactone derivatives (e.g., acetylated forms)?

- Methodology : Use high-resolution mass spectrometry (HRMS) and ¹³C NMR to confirm acetylation sites. Monitor photostability via accelerated aging tests under UV irradiation and correlate with IR spectral changes .

Q. Data Contradiction Analysis

- Example : When adsorption model parameters derived from batch experiments fail to predict behavior in continuous systems, re-evaluate assumptions (e.g., particle mobility, boundary layer thickness) and integrate real-time imaging (e.g., particle tracking velocimetry) to refine mass transfer coefficients .

Properties

CAS No. |

4159-77-7 |

|---|---|

Molecular Formula |

C20H4Cl4I4O5 |

Molecular Weight |

973.7 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |

InChI Key |

VDNLFJGJEQUWRB-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Key on ui other cas no. |

4159-77-7 |

Pictograms |

Irritant |

Related CAS |

632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |

Synonyms |

Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.